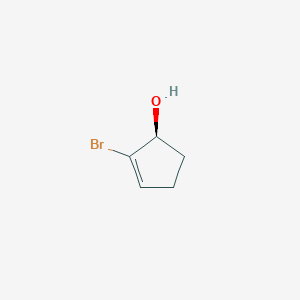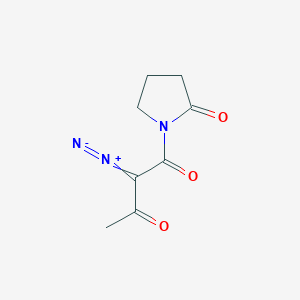
3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate is a chemical compound characterized by its unique structure, which includes a diazonium group, a pyrrolidinone ring, and a butenolide moiety. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate typically involves the reaction of a pyrrolidinone derivative with a diazonium salt. One common method includes the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids to afford 2-(2-oxopyrrolidin-1-yl)acetamides . This intermediate can then be further reacted with appropriate reagents to introduce the diazonium group and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group to other functional groups.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate involves its ability to undergo various chemical transformations. The diazonium group is particularly reactive, allowing the compound to participate in a range of reactions. Molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share some structural similarities.
Diazonium compounds: Other diazonium salts with different substituents can exhibit similar reactivity.
Butenolides: Compounds with the butenolide moiety, such as 4-oxo-1,4-dihydropyridine-3-carboxylates, also share some structural features.
Uniqueness
The uniqueness of 3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate lies in its combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both the diazonium group and the pyrrolidinone ring makes it a versatile compound for various chemical and biological studies.
Propiedades
Número CAS |
126685-93-6 |
|---|---|
Fórmula molecular |
C8H9N3O3 |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
2-diazo-1-(2-oxopyrrolidin-1-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H9N3O3/c1-5(12)7(10-9)8(14)11-4-2-3-6(11)13/h2-4H2,1H3 |
Clave InChI |
WBOUINZGMYOWOD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)

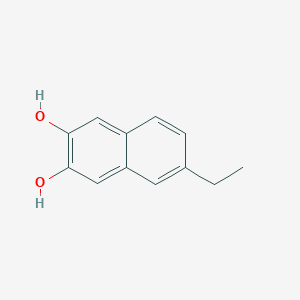
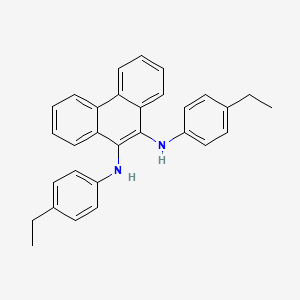


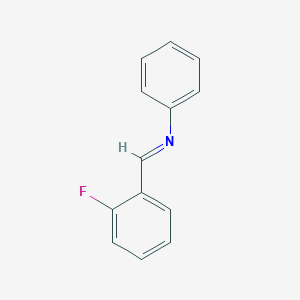
![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)

![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
